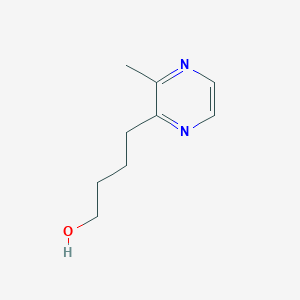

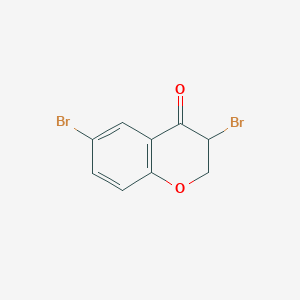

![molecular formula C8H15NO2 B3275075 Ethyl 2-[(cyclopropylmethyl)amino]acetate CAS No. 6201-01-0](/img/structure/B3275075.png)

Ethyl 2-[(cyclopropylmethyl)amino]acetate

Overview

Description

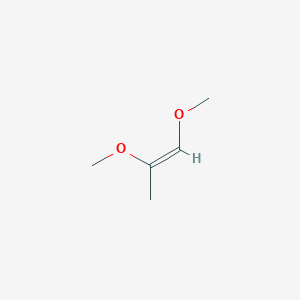

Ethyl 2-[(cyclopropylmethyl)amino]acetate is a chemical compound with the molecular formula C8H15NO2 . It is also known as ethyl (cyclopropylmethyl)glycinate hydrochloride . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for Ethyl 2-[(cyclopropylmethyl)amino]acetate is1S/C8H15NO2.ClH/c1-2-11-8(10)6-9-5-7-3-4-7;/h7,9H,2-6H2,1H3;1H . This indicates that the molecule consists of a cyclopropylmethyl group attached to an amino group, which is further attached to an acetate group. Physical And Chemical Properties Analysis

Ethyl 2-[(cyclopropylmethyl)amino]acetate has a molecular weight of 157.21 . It is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Production and Use in Esterification Processes

Ethyl acetate is widely utilized as a solvent in the production of paints, coatings, resins, and inks, as well as being a main ingredient in fragrances and flavors for consumer products and in decaffeination processes. The ethyl acetate esterification process benefits from various process intensification techniques, such as Reactive distillation and microwave reactive distillation, offering several advantages over traditional methods. These techniques enhance ethyl acetate's purity, overall production rate, and energy efficiency, while reducing total annual costs. The impact of process parameters, like the choice of catalyst and reflux ratio, on these outcomes is significant (Patil & Gnanasundaram, 2020).

Biological Significance in Plants

The precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a crucial role in plant biology, suggesting its biological significance may be underestimated. ACC, beyond being just the precursor to ethylene, has various roles such as being metabolized by bacteria to favor plant growth and reduce stress susceptibility. It's involved in sophisticated transport mechanisms for local and long-distance ethylene responses, and recent studies have indicated that ACC functions as a signal independently from ethylene. This highlights the complex co-production and regulatory roles of ethylene and its precursors in plant physiology (Van de Poel & Van Der Straeten, 2014).

Ethylene Inhibition in Fruits and Vegetables

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), demonstrates significant effects on fruits and vegetables by delaying ripening and senescence, which are ethylene-regulated processes. Its application extends beyond climacteric (ethylene-producing) fruits to non-climacteric fruits, showing varied effects such as inhibition of senescence processes, reduction of physiological disorders, and inhibition of degreening. The use of 1-MCP in agricultural practices supports the maintenance of product quality and extends the postharvest storage period of a wide range of produce, demonstrating its versatile application in the enhancement of agricultural product quality (Watkins, 2006).

Safety and Hazards

Safety information for Ethyl 2-[(cyclopropylmethyl)amino]acetate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

ethyl 2-(cyclopropylmethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-5-7-3-4-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFAICONXNLADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(cyclopropylmethyl)amino]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

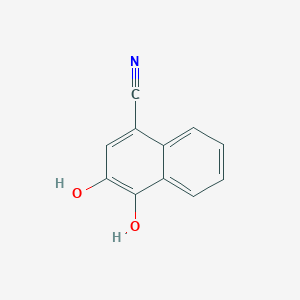

![2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-EN-2-YL]ethanamine](/img/structure/B3275006.png)

![N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B3275059.png)

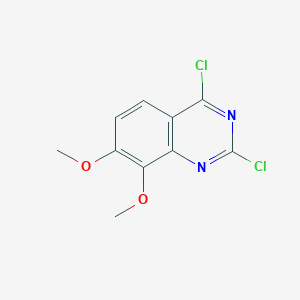

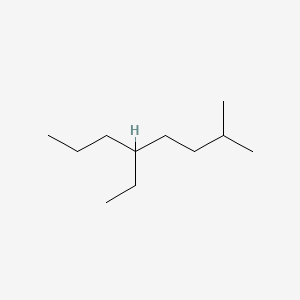

![Methyl 2-[(5-bromopyridin-2-yl)amino]acetate](/img/structure/B3275094.png)